molecular formula C20H28N2O3 B5713988 2-(2,4-DIHYDROXYPHENYL)-5,7-DIISOPROPYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE

2-(2,4-DIHYDROXYPHENYL)-5,7-DIISOPROPYL-1,3-DIAZATRICYCLO[3.3.1.1(3),?]DECAN-6-ONE

Cat. No.: B5713988
M. Wt: 344.4 g/mol
InChI Key: NNYJMNKSDUDQOW-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes two hydroxyl groups on the phenyl ring and two isopropyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Phenyl Ring: The phenyl ring with hydroxyl groups can be synthesized through electrophilic aromatic substitution reactions.

    Introduction of Isopropyl Groups: The isopropyl groups can be introduced via Friedel-Crafts alkylation.

    Formation of the Tricyclic Structure: The tricyclic structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Final Assembly: The final step involves the coupling of the phenyl ring with the tricyclic structure, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid anhydrides are employed in substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives with reduced aromaticity.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may target enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dihydroxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one
  • 2-(2,4-Dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one

Uniqueness

2-(2,4-Dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1(3),?]decan-6-one is unique due to the presence of isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-12(2)19-8-21-10-20(13(3)4,18(19)25)11-22(9-19)17(21)15-6-5-14(23)7-16(15)24/h5-7,12-13,17,23-24H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYJMNKSDUDQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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